molecular formula C15H22N6O4S B2917073 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034245-10-6

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2917073
CAS No.: 2034245-10-6
M. Wt: 382.44
InChI Key: ORVTUBCZPZVRHG-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C15H22N6O4S and its molecular weight is 382.44. The purity is usually 95%.
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Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , hereafter referred to as Compound A , is a novel pyrazole derivative that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

Compound A features a complex structure that includes two pyrazole rings and a diazepane moiety. The presence of methoxy and sulfonyl groups enhances its solubility and bioavailability. The molecular formula is C18H23N5O3SC_{18}H_{23}N_5O_3S with a molecular weight of approximately 397.46 g/mol.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Compound A has been evaluated for its anticancer properties in various studies. A related pyrazole derivative showed notable antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-436) and lung cancer (A549). The IC50 values for these compounds ranged from 2.57 µM to 10.70 µM, indicating potent activity compared to standard chemotherapeutics like Olaparib .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-4362.57
Compound BA5498.90
OlaparibMDA-MB-43610.70

Antimalarial Activity

The antimalarial potential of pyrazole derivatives has also been explored. In vitro studies showed that certain analogues exhibited significant activity against Plasmodium falciparum, with some compounds demonstrating IC50 values as low as 100 nM . This suggests that modifications in the pyrazole structure can enhance antimalarial efficacy.

The biological activity of Compound A can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
  • Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Study 1: Anticancer Efficacy

A study conducted on the antiproliferative effects of pyrazole derivatives involved testing multiple compounds against various cancer cell lines. Compound A was found to inhibit cell growth significantly more than the control group, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O4S/c1-18-10-12(9-16-18)26(23,24)21-6-4-5-20(7-8-21)15(22)13-11-19(2)17-14(13)25-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVTUBCZPZVRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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